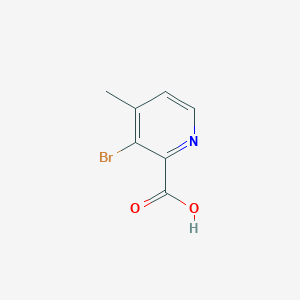
3-Bromo-4-methylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine-2-carboxylic acid typically involves the bromination of 4-methylpyridine-2-carboxylic acid. One common method includes the use of bromine in the presence of a catalyst under controlled temperature conditions. For instance, bromine can be added to 4-methylpyridine-2-carboxylic acid in an ice-salt bath, followed by the addition of sodium nitrite solution and subsequent pH adjustment using sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the compound with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Aplicaciones Científicas De Investigación
3-Bromo-4-methylpyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical processes .
Comparación Con Compuestos Similares
- 4-Methylpyridine-2-carboxylic acid
- 3-Methylpyridine-2-carboxylic acid
- 2-Bromo-4-methylpyridine
Comparison: 3-Bromo-4-methylpyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the bromine atom enhances its electrophilic character, making it more reactive in substitution reactions .
Propiedades
Fórmula molecular |
C7H6BrNO2 |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
3-bromo-4-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-9-6(5(4)8)7(10)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
GNGKETYLLMGBME-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



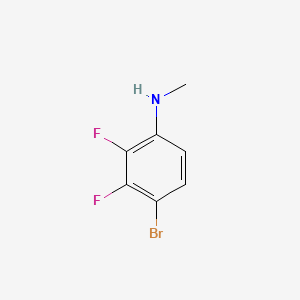
![5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)


![(1R,5S,6R)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B13490501.png)
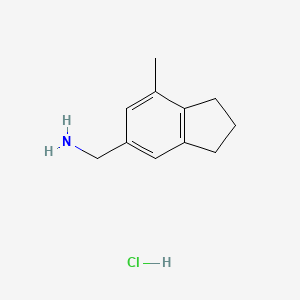
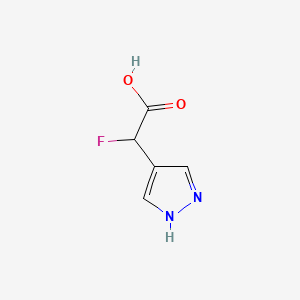
![7-(2,2,2-Trifluoroacetyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13490523.png)
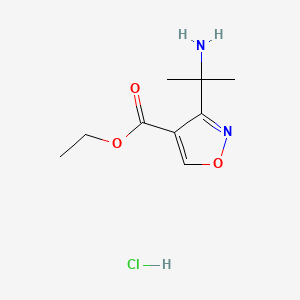
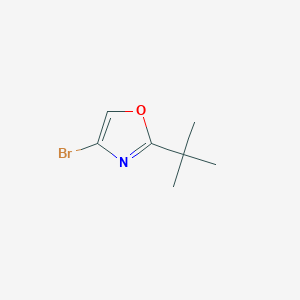
![2-[5-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13490532.png)

